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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features and biological

performance of 2-Bromo-5-phenylthiazole derivatives against other relevant heterocyclic

compounds. Due to the limited availability of a specific X-ray crystal structure for a 2-Bromo-5-
phenylthiazole derivative in the public domain, this guide utilizes the crystallographic data of

its close isomer, 2-Bromo-4-phenyl-1,3-thiazole, as a foundational model for structural

comparison. The biological activities, including antifungal and anticancer properties, of various

related thiazole derivatives are presented with supporting experimental data to offer a

comprehensive overview for researchers in drug discovery and development.

Crystallographic Analysis: Insights from a
Structural Isomer
The precise three-dimensional arrangement of atoms within a molecule is fundamental to

understanding its interactions with biological targets. While a crystal structure for a 2-Bromo-5-
phenylthiazole derivative is not publicly available, the analysis of its isomer, 2-Bromo-4-

phenyl-1,3-thiazole, provides valuable insights into the likely conformation and intermolecular

interactions.

The X-ray crystal structure of 2-Bromo-4-phenyl-1,3-thiazole reveals a nearly planar

conformation, with the phenyl and thiazole rings being slightly twisted relative to each other.[1]
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[2][3] This structural information is critical for computational modeling and rational drug design

of novel 2-Bromo-5-phenylthiazole derivatives.

Table 1: Crystallographic Data for 2-Bromo-4-phenyl-1,3-thiazole[1][2][3]

Parameter Value

Chemical Formula C₉H₆BrNS

Molecular Weight 240.12 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 5.8934 (3)

b (Å) 10.6591 (6)

c (Å) 13.8697 (7)

β (°) 90.812 (1)

Volume (Å³) 871.18 (8)

Z 4

Temperature (K) 120

Radiation Mo Kα

Comparative Biological Activity
Thiazole derivatives are a well-established class of heterocyclic compounds with a broad

spectrum of pharmacological activities. The introduction of a bromine atom and a phenyl group

at various positions on the thiazole ring significantly influences their biological profile. This

section compares the antifungal and anticancer activities of several 2-phenylthiazole

derivatives and related heterocyclic compounds.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3998304/
https://www.researchgate.net/publication/261883372_2-Bromo-4-phenyl-13-thia-zole
https://www.benchchem.com/product/b144467?utm_src=pdf-body
https://www.researchgate.net/figure/Synthesis-of-2-bromo-4-phenylthiazole_fig1_261883372
https://pmc.ncbi.nlm.nih.gov/articles/PMC3998304/
https://www.researchgate.net/publication/261883372_2-Bromo-4-phenyl-13-thia-zole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thiazole-containing compounds have shown significant promise as antifungal agents. The data

below summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole

derivatives against pathogenic fungal strains. Lower MIC values indicate greater antifungal

potency.

Table 2: Comparative Antifungal Activity of Thiazole Derivatives

Compound/Derivati
ve Class

Fungal Strain MIC (µg/mL) Reference

2-(2-

Arylidenehydrazinyl)-4

-(4-

fluorophenyl)thiazole

(3a)

Candida albicans 0.008 - 7.81 [4]

2-(2-

Arylidenehydrazinyl)-4

-(4-

fluorophenyl)thiazole

(T2, T3, T4)

Candida albicans 0.008 - 0.98 [4]

Thiazole Derivative 3h C. neoformans 8 [5]

Thiazole Derivative 3h C. albicans 8 [5]

Thiazole Derivative 3i C. neoformans 8 [5]

Fluconazole

(Reference Drug)
Candida albicans 15.62 [6]

Anticancer Activity
Numerous 2-aminothiazole and 2-phenylthiazole derivatives have been investigated for their

potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a key metric

for evaluating the in vitro potency of these compounds.

Table 3: Comparative Anticancer Activity of Thiazole Derivatives
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Compound/Derivati
ve Class

Cancer Cell Line IC₅₀ (µM) Reference

Naphthalene-azine-

thiazole hybrid (6a)

OVCAR-4 (Ovarian

Cancer)
1.569 ± 0.06 [7]

Thiazole Derivative

(4c)

MCF-7 (Breast

Cancer)
2.57 ± 0.16 [8]

Thiazole Derivative

(4c)
HepG2 (Liver Cancer) 7.26 ± 0.44 [8]

Staurosporine

(Reference Drug)

MCF-7 (Breast

Cancer)
6.77 ± 0.41 [8]

Staurosporine

(Reference Drug)
HepG2 (Liver Cancer) 8.4 ± 0.51 [8]

Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides

detailed methodologies for the synthesis of brominated phenylthiazoles, single-crystal X-ray

diffraction, and the biological assays cited in this guide.

Synthesis of 2-Bromo-4-phenylthiazole[1][3]
A solution of 2-amino-4-phenylthiazole and copper(II) bromide in acetonitrile is treated with tert-

butyl nitrite. The reaction mixture is heated, and upon completion, the solvent is removed under

reduced pressure. The resulting residue is then purified by column chromatography to yield the

desired 2-bromo-4-phenylthiazole.

Single-Crystal X-ray Diffraction and Structure
Refinement[2]
A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data

is collected at a low temperature (e.g., 120 K) using molybdenum radiation. The collected data

is then processed, and the crystal structure is solved using direct methods and refined by full-

matrix least-squares on F².
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Antifungal Susceptibility Testing (Broth Microdilution
Method)[4][6][9]
The in vitro antifungal activity is determined using the broth microdilution method following the

guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds are

serially diluted in a 96-well microtiter plate. A standardized fungal inoculum is added to each

well, and the plates are incubated. The MIC is defined as the lowest concentration of the

compound that causes a significant inhibition of fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)[8][10][11][12]
The antiproliferative activity of the compounds is evaluated using the 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and

treated with various concentrations of the test compounds. After a specified incubation period,

MTT solution is added, which is converted to formazan by viable cells. The formazan crystals

are then solubilized, and the absorbance is measured to determine the percentage of cell

viability. The IC₅₀ value is calculated from the dose-response curve.

Visualizing Methodologies and Relationships
To further clarify the experimental processes and conceptual connections, the following

diagrams are provided in the DOT language for Graphviz.
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Experimental workflow for synthesis, structural analysis, and biological evaluation.
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Logical relationship between chemical structure and biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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